2-(2-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
2-(2-Methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a propane-1-sulfonyl group at the N1 position and a 2-methoxyphenoxy-acetamide moiety at the C7 position. The compound’s structure combines sulfonamide and phenoxy-acetamide functionalities, which are common in pharmacologically active molecules targeting receptors or enzymes.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-3-13-29(25,26)23-12-6-7-16-10-11-17(14-18(16)23)22-21(24)15-28-20-9-5-4-8-19(20)27-2/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZULGIGVXDVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide , with a CAS number of 946225-48-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential pharmacological effects. The compound's activity can be categorized into various areas:
1. Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the tetrahydroquinoline structure is associated with antibacterial and antifungal activities. However, specific studies on this compound's antimicrobial efficacy are still needed.
2. Cytotoxic Effects
Some derivatives of tetrahydroquinoline have demonstrated cytotoxic effects against cancer cell lines. The potential for This compound to inhibit cancer cell proliferation remains an area for future research.
3. Enzyme Inhibition
Compounds similar to this one have been shown to act as inhibitors of various enzymes involved in metabolic pathways. For instance, studies on related sulfonamide compounds indicate potential inhibition of carbonic anhydrase and other key enzymes.
Case Studies and Research Findings
While specific case studies directly involving this compound are sparse, related research provides insight into its potential applications:
Comparison with Similar Compounds
Physical Properties
Notes:
- Melting points for tetrahydroquinoline derivatives are inconsistently reported in the evidence, suggesting variability based on substituents.
- The propane-1-sulfonyl group in the target compound may reduce crystallinity compared to aromatic sulfonyl analogues.
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural parallels suggest:
- Phenoxy-Acetamide Function: Similar moieties in (anti-inflammatory/analgesic phenoxy-acetamides) highlight possible applications in inflammation or pain modulation.
Preparation Methods
Cyclization to Form Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is constructed via a [4 + 2] annulation strategy using para-quinone methides (p-QMs) and α,α-dicyanoalkenes (Scheme 1).
Procedure :
-
Substrate Preparation : ortho-Tosylaminophenyl-substituted p-QM (1a ) is generated by oxidizing 3,4-dimethoxybenzylamine with MnO₂.
-
Annulation Reaction : 1a reacts with α,α-dicyanoalkene (2a ) in toluene at 25°C using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.
-
Isolation : The crude product is purified via flash chromatography (petroleum ether/ethyl acetate = 10:1) to yield tetrahydroquinoline 3a (96% yield, >20:1 dr).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Base | DBU (0.02 mmol) |
| Temperature | 25°C |
| Yield | 96% |
| Diastereoselectivity | >20:1 dr |
Sulfonylation at Position 1
The propane-1-sulfonyl group is introduced via nucleophilic substitution:
Procedure :
-
Deprotonation : Tetrahydroquinoline (3a ) is treated with NaH in THF at 0°C.
-
Sulfonylation : Propane-1-sulfonyl chloride is added dropwise, and the mixture is stirred for 12 h at 25°C.
-
Workup : The reaction is quenched with ice-water, and the product is extracted with dichloromethane (DCM).
Key Data :
| Parameter | Value |
|---|---|
| Sulfonylating Agent | Propane-1-sulfonyl chloride |
| Base | NaH |
| Solvent | THF |
| Yield | 82% |
Functionalization at Position 7: Amination and Acetamide Coupling
Nitro Reduction to 7-Amino Intermediate
The nitro group at position 7 is reduced to an amine using catalytic hydrogenation:
Procedure :
-
Hydrogenation : 7-Nitro-tetrahydroquinoline is dissolved in ethanol with 10% Pd/C under H₂ (50 psi) for 6 h.
-
Filtration : The catalyst is removed by filtration, and the solvent is evaporated to yield 7-amino-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Pressure | 50 psi H₂ |
| Yield | 90% |
Synthesis of 2-(2-Methoxyphenoxy)Acetyl Chloride
The acetamide side chain is prepared via Friedel-Crafts acylation:
Procedure :
-
Acylation : 2-Methoxyphenol reacts with chloroacetyl chloride in DCM using AlCl₃ as a catalyst (0°C → 25°C, 4 h).
-
Isolation : The product is extracted with DCM and purified via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Acylating Agent | Chloroacetyl chloride |
| Catalyst | AlCl₃ |
| Solvent | DCM |
| Yield | 75% |
Amide Bond Formation
The final acetamide coupling is achieved via Schotten-Baumann conditions:
Procedure :
-
Reaction : 7-Amino-tetrahydroquinoline reacts with 2-(2-methoxyphenoxy)acetyl chloride in THF/H₂O (2:1) at 0°C.
-
Base : Triethylamine (TEA) is added to scavenge HCl.
-
Isolation : The product is filtered and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Solvent System | THF/H₂O (2:1) |
| Base | TEA |
| Temperature | 0°C → 25°C |
| Yield | 88% |
Optimization and Troubleshooting
Critical Reaction Parameters
-
Base Selection : DBU outperforms Cs₂CO₃ in annulation reactions, improving yields from 80% to 96%.
-
Solvent Effects : Toluene enhances annulation efficiency compared to DCM or THF due to better solubility of p-QMs.
-
Temperature Control : Sulfonylation requires strict temperature control (0°C → 25°C) to avoid side reactions.
Q & A
Q. What are the critical steps in synthesizing 2-(2-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide, and how is purity ensured?
- Methodological Answer : Synthesis involves multi-step organic reactions, including:
- Amide bond formation between the tetrahydroquinoline core and the methoxyphenoxy-acetyl group under coupling agents like EDCI/HOBt .
- Sulfonylation of the tetrahydroquinoline nitrogen using propane-1-sulfonyl chloride in anhydrous conditions (e.g., DCM, base like triethylamine) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) .
- Purity validation by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (integration of proton signals for byproduct detection) .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., methoxy protons at δ 3.7–3.9 ppm, sulfonyl-attached NH at δ 8.2–8.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion ([M+H]+) with <5 ppm error .
- FT-IR : Identify carbonyl (C=O, ~1680–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) stretches .
- HPLC-DAD : Monitor purity (>98%) and detect UV-active impurities (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values across studies)?
- Methodological Answer :
- Cross-validation : Replicate assays in standardized conditions (e.g., cell lines, enzyme isoforms, buffer pH) .
- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorogenic substrates) with cellular viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .
- Meta-analysis : Statistically aggregate data from multiple studies (e.g., using Bayesian models) to identify outliers or assay-specific biases .
Q. What strategies optimize reaction yields during propane-1-sulfonyl group introduction?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., molar ratio of sulfonyl chloride:amine, temperature, solvent polarity) .
- In situ monitoring : Employ reaction calorimetry or inline FT-IR to track sulfonylation progress and minimize over-reaction .
- Protecting group strategies : Temporarily protect reactive sites (e.g., acetylation of hydroxyl groups) to prevent side reactions .
Q. How can computational methods predict the compound’s interaction with neurological targets (e.g., serotonin/dopamine receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in receptor active sites (PDB IDs: 5HT2A, DRD2) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., hydrogen bonds with Asp155 in 5HT2A) .
- QSAR modeling : Develop regression models linking substituent properties (e.g., Hammett σ, logP) to activity data .
Q. What experimental approaches validate the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Pharmacokinetic profiling : Conduct IV/oral dosing in rodents, measure plasma half-life (t1/2), and calculate bioavailability (F%) .
Key Methodological Notes
- Controlled reaction conditions (e.g., inert atmosphere, moisture-free solvents) are critical for sulfonylation efficiency .
- Structure-activity relationship (SAR) studies require systematic substitution of methoxy/sulfonyl groups and rigorous statistical validation .
- In vivo neuropharmacology should prioritize BBB permeability assessments (e.g., PAMPA-BBB assay) before behavioral models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
